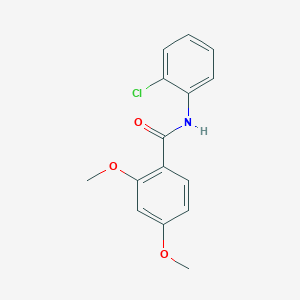

N-(2-chlorophenyl)-2,4-dimethoxybenzamide

Description

N-(2-Chlorophenyl)-2,4-dimethoxybenzamide is a benzamide derivative characterized by a 2-chlorophenyl group attached to the amide nitrogen and methoxy substituents at positions 2 and 4 on the benzoyl ring. Its molecular formula is C₁₅H₁₄ClNO₃, with a molecular weight of 291.73 g/mol. This compound is synthesized via acylation reactions, typically involving 2,4-dimethoxybenzoyl chloride and 2-chloroaniline derivatives in the presence of a base such as DIPEA (). The compound’s structural features, including electron-donating methoxy groups and an electron-withdrawing chloro substituent, influence its physicochemical properties (e.g., solubility, crystallinity) and biological interactions.

Properties

Molecular Formula |

C15H14ClNO3 |

|---|---|

Molecular Weight |

291.73 g/mol |

IUPAC Name |

N-(2-chlorophenyl)-2,4-dimethoxybenzamide |

InChI |

InChI=1S/C15H14ClNO3/c1-19-10-7-8-11(14(9-10)20-2)15(18)17-13-6-4-3-5-12(13)16/h3-9H,1-2H3,(H,17,18) |

InChI Key |

FIXSZXAIRUDDOB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2Cl)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2,4-dimethoxybenzamide typically involves the reaction of 2,4-dimethoxybenzoic acid with 2-chloroaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The carbonyl group in the benzamide core can be reduced to form amines.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. Additionally, it may interact with cellular receptors to induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of N-(2-Chlorophenyl)-2,4-Dimethoxybenzamide and Related Compounds

Key Observations:

Substituent Position and Bioactivity: The 2-chlorophenyl group on the amide nitrogen (target compound) contrasts with the 4-chlorophenyl group in ’s compound. The latter, combined with an aminoethyl group, exhibits potent anti-Trypanosoma brucei activity, suggesting that substituent position and additional functional groups (e.g., aminoethyl) significantly enhance antiparasitic efficacy . Methoxy vs. Methyl/Fluoro Groups: The 2,4-dimethoxy substitution in the target compound may enhance solubility compared to 2-methyl or 2,6-difluoro analogs (). However, fluorinated derivatives (e.g., 2,6-difluorobenzamide) are often explored for improved metabolic stability .

Synthesis Routes :

Key Findings:

- Antiparasitic Activity: The aminoethyl-4-chlorophenyl analog () demonstrates high potency against Trypanosoma brucei, likely due to enhanced membrane permeability from the basic aminoethyl group .

- Protein-Protein Interaction Inhibition : Benzimidazole-containing analogs () inhibit FERM domain interactions, highlighting the importance of aromatic stacking from the benzimidazole group for binding affinity.

Physicochemical and Spectroscopic Properties

Table 3: Physicochemical Data

*Data inferred from analogs: Methoxy groups typically resonate at δ 3.5–4.0 ppm in ¹H NMR, while aromatic protons appear at δ 6.5–8.5 ppm ().

Biological Activity

N-(2-chlorophenyl)-2,4-dimethoxybenzamide is an organic compound with significant potential in medicinal chemistry, particularly in the fields of antimicrobial and anticancer research. Its unique structural characteristics contribute to its biological activities, making it a subject of ongoing investigation.

Chemical Structure and Properties

This compound belongs to the class of benzamides and features:

- Molecular Formula : C_{15}H_{15}ClN O_2

- Molecular Weight : Approximately 291.73 g/mol

- Structural Features : A benzamide core with a 2-chlorophenyl substituent and two methoxy groups at the 2 and 4 positions of the aromatic ring.

The presence of the chlorophenyl and methoxy groups influences its reactivity and interaction with biological targets, enhancing its potential therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a comparative study, it was found to be effective against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) lower than that of standard antibiotics such as penicillin and ampicillin.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| Penicillin | Staphylococcus aureus | 128 |

| Ampicillin | Escherichia coli | 256 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. One significant finding was its ability to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound demonstrated a concentration-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of established chemotherapeutics.

Case Study: MCF-7 Cell Line

In a study assessing the effect on MCF-7 cells:

- IC50 Value : 208.92 µM

- The compound induced a notable increase in pre-G1 phase cells (indicative of apoptosis) from 0.97% in control to 33.26% after treatment.

- Flow cytometry analysis revealed cell cycle arrest at the G2/M phase, increasing from 8.69% to 46.75% post-treatment .

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cellular proliferation and survival.

- Receptor Modulation : It may interact with various receptors involved in apoptosis pathways, leading to enhanced apoptotic signaling.

These mechanisms are supported by studies showing increased levels of active caspase-9 in treated cells, indicating the activation of intrinsic apoptotic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.